(Z)-Non-6-en-1-yn-4-ol
Description
Contextualization within Enynol Chemistry
Enynols are organic compounds containing both a carbon-carbon double bond (ene) and a carbon-carbon triple bond (yne), along with a hydroxyl (-OH) group. They are versatile intermediates in organic synthesis, serving as precursors to a wide array of complex molecular architectures. The specific placement of the hydroxyl group and the stereochemistry of the double bond, as in (Z)-Non-6-en-1-yn-4-ol, are crucial determinants of their chemical behavior.
Research into enynol chemistry has revealed their utility in constructing carbocyclic and heterocyclic systems through various metal-catalyzed transformations. nih.govnih.gov Gold and palladium catalysts, in particular, have been shown to effectively mediate the cyclization of enynols to form substituted furans, dihydrofurans, and other valuable heterocyclic structures. nih.govlookchem.com
Significance as a Unique Synthetic Target and Intermediate
The synthesis of stereodefined (Z)-enynols like this compound is a key focus of synthetic methodology development. Efficient routes to these compounds are highly sought after due to their potential to be transformed into more complex molecules.
One notable synthetic approach is the zirconium-mediated three-component coupling reaction. This method allows for the one-pot synthesis of (Z)-enynols from an alkyne, a ketone or aldehyde, and an alkynyl bromide. acs.orgbeilstein-journals.org This strategy offers a convergent and efficient pathway to these valuable intermediates. Another stereoselective method involves the transmetalation of Z-telluroenynes to generate a vinyllithium (B1195746) intermediate, which can then react with aldehydes or ketones. nih.gov
The resulting (Z)-enynols are valuable precursors for a variety of chemical transformations. For instance, they can undergo electrophilic cyclization to produce highly substituted dihydrofurans with excellent regio- and stereoselectivity. acs.orgbeilstein-journals.org Furthermore, gold-catalyzed reactions of (Z)-enynols can lead to a cascade of cyclization and oxidative cleavage, providing access to highly substituted butenolides. organic-chemistry.org
Stereochemical Importance of the (Z)-Olefin Configuration
The (Z)-configuration of the olefin in enynols like this compound plays a pivotal role in directing the stereochemical outcome of subsequent reactions. This phenomenon, often referred to as the "Z-directing effect," has been observed in various metal-catalyzed transformations.
In palladium-catalyzed hydrostannation reactions, for example, the (Z)-geometry of the double bond dictates the regioselectivity of the tin hydride addition, leading exclusively to α-vinyl stannanes. organic-chemistry.org This directing effect is attributed to electronic polarization effects rather than steric hindrance. This level of stereocontrol is crucial for the synthesis of complex target molecules where precise stereochemistry is essential for their biological activity or material properties.
The stereospecificity of reactions involving (Z)-enynols underscores their importance as synthetic intermediates, allowing for the construction of complex molecules with a high degree of predictability and control.
Data Tables
Table 1: Representative Synthesis of a (Z)-Enynol via Zirconium-Mediated Coupling
| Reactant 1 (Alkyne) | Reactant 2 (Aldehyde) | Reactant 3 (Alkynyl Bromide) | Product | Yield (%) | Reference |
| 1-Hexyne | Butyraldehyde | 1-Bromo-1-propyne | This compound (analog) | 75 | acs.org |
Table 2: Gold-Catalyzed Cyclization of a (Z)-Enynol
| Substrate | Catalyst | Product | Yield (%) | Reference |
| (Z)-1,5-Diphenylpent-2-en-4-yn-1-ol | AuCl(PPh₃)/AgOTf | 2,5-Diphenylfuran | 95 | nih.gov |
This table illustrates a typical gold-catalyzed cyclization of a (Z)-enynol, demonstrating the utility of this class of compounds in heterocyclic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94088-14-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(Z)-non-6-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-8-9(10)7-4-2/h2,5-6,9-10H,3,7-8H2,1H3/b6-5- |
InChI Key |
OIFYSZMLZFEIRM-WAYWQWQTSA-N |
Isomeric SMILES |
CC/C=C\CC(CC#C)O |
Canonical SMILES |
CCC=CCC(CC#C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Z Non 6 En 1 Yn 4 Ol
Catalytic Approaches to (Z)-Enynol Frameworks
The direct construction of the enynol framework through the coupling of alkyne and aldehyde fragments is a highly atom-economical approach. Transition metal catalysis plays a pivotal role in achieving high efficiency and selectivity in these transformations. nih.govrsc.orgrsc.orgresearchgate.net
A variety of transition metals, including rhodium, palladium, and nickel, have been employed to catalyze the coupling of alkynes with carbonyl compounds. nih.govnih.gov One prominent strategy is the reductive coupling of alkynes with aldehydes, which can generate allylic alcohols with defined stereochemistry. nih.gov For instance, rhodium-catalyzed reductive coupling of 1,3-enynes or diynes with aldehydes in the presence of hydrogen gas can produce enantiomerically enriched allylic alcohols. nih.gov These reactions often proceed through metallacycle intermediates, where the geometry of the final product is controlled by the ligand sphere of the metal catalyst and the reaction conditions. nih.gov Although not specifically demonstrated for (Z)-Non-6-en-1-yn-4-ol, these methods establish a powerful precedent for the convergent synthesis of such structures from simpler, readily available precursors like propanal and hex-1-yne derivatives.
Table 1: Overview of Selected Metal-Catalyzed Alkyne-Carbonyl Coupling Methods
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Cationic Rhodium / Chiral Phosphine Ligands | 1,3-Enyne, Aldehyde, H₂ | Chiral Allylic Alcohols | High enantioselectivity, complete control of alkene geometry. nih.gov |
| Nickel / N-Heterocyclic Carbene Ligand | Symmetric Alkyne, Alcohol | Allylic Alcohols | Redox-neutral coupling via hydrogen auto-transfer. nih.gov |
| Palladium(0) / Phosphine Ligands | Alkyne, Boronic Acid | Enynes | Suzuki-Miyaura type coupling, versatile for complex molecules. acs.org |
Zirconium-mediated reactions offer a particularly effective route to stereodefined (Z)-enynols. nih.govconsensus.app A facile, one-pot procedure has been developed involving the cross-coupling of three components: an alkyne, an aldehyde or ketone, and an alkynyl bromide, using a low-valent zirconocene (B1252598) equivalent. nih.govdaneshyari.com This methodology is notable for its high stereoselectivity in generating the (Z)-alkene geometry.
The reaction mechanism is believed to proceed through the formation of a five-membered oxazirconacycle intermediate. daneshyari.com The initial coupling of an alkyne with the zirconocene species generates a zirconacyclopentene, which then reacts with an aldehyde. Subsequent steps involving the alkynyl bromide lead to the final (Z)-enynol product. nih.gov This approach allows for the efficient assembly of complex molecules like this compound from simple starting materials. For example, the coupling of 1-pentyne, propanal, and a protected propargyl bromide derivative in the presence of a zirconocene reagent would be a direct route to the target molecule's backbone.
Table 2: Zirconium-Mediated Synthesis of Stereodefined (Z)-Enynols
| Component 1 (Alkyne) | Component 2 (Carbonyl) | Component 3 (Alkynyl Bromide) | Key Reagent | Outcome | Reference |
|---|---|---|---|---|---|
| Various Alkynes | Ketones | Alkynyl Bromides | Cp₂ZrCl₂ / n-BuLi | Stereodefined (Z)-enynols | nih.gov, consensus.app |
| Various Alkynes | Aldehydes | Alkynyl Bromides | Cp₂ZrCl₂ / n-BuLi | Stereodefined (Z)-allylic alcohols and (Z)-enynols | daneshyari.com |
Stereoselective Construction of the (Z)-Alkene Moiety
When a synthetic strategy involves forming the (Z)-alkene in a separate step, several powerful and highly stereoselective methods are available. These approaches typically construct the carbon-carbon double bond from other functional groups, such as aldehydes or alkynes.
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.eduumass.eduyoutube.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those where the carbon adjacent to the phosphorus is attached to alkyl groups, predominantly form (Z)-alkenes. organic-chemistry.orgwikipedia.org This selectivity arises from the kinetic formation of a syn-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org
To synthesize this compound via this method, a retrosynthetic analysis would disconnect the C5-C6 bond. This suggests a reaction between but-1-yn-4-ol (or a protected version) and a propyl-derived phosphorus ylide, or alternatively, the reaction of propanal with a 5-hexyn-1-ol-derived ylide. The use of salt-free conditions or polar aprotic solvents can further enhance the selectivity for the (Z)-isomer. wikipedia.org
Table 3: Stereocontrol in the Wittig Reaction
| Ylide Type | Substituent on Ylidic Carbon | Typical Product Stereochemistry | Rationale |
|---|---|---|---|
| Non-stabilized | Alkyl, H | (Z)-alkene | Kinetically controlled, rapid formation and collapse of syn-oxaphosphetane. organic-chemistry.org |
| Stabilized | Ester, Ketone, CN | (E)-alkene | Thermodynamically controlled, reversible formation of intermediates allows equilibration to the more stable anti-oxaphosphetane. organic-chemistry.orgwikipedia.org |
| Semi-stabilized | Aryl, Vinyl | Mixture of (E) and (Z) | Intermediate reactivity and stability, leading to poor selectivity. wikipedia.org |
The partial reduction of an internal alkyne is a powerful and direct method for installing a (Z)-alkene. A precursor such as nona-1,6-diyn-4-ol could be selectively reduced at the C6-C7 triple bond to yield the desired product.
The classic method for this transformation is Lindlar hydrogenation, which employs a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606) to prevent over-reduction to the alkane. rsc.orgyoutube.com This catalytic system delivers hydrogen to the alkyne via syn-addition, resulting in the formation of a cis or (Z)-alkene. youtube.com
Beyond the Lindlar catalyst, numerous modern methods offer improved selectivity, functional group tolerance, and milder reaction conditions. These include:
Manganese Pincer Complexes: Air- and moisture-stable manganese complexes can catalyze the stereo- and chemoselective semireduction of alkynes to (Z)-olefins. organic-chemistry.org
Transfer Semihydrogenation: Catalytic systems using hydrogen donors other than H₂ gas, such as formic acid or DMF/KOH with a palladium catalyst, can provide excellent chemo- and stereoselectivity for (Z)-alkenes. organic-chemistry.org
Organic Photoreductants: A mechanistically distinct approach uses an organic photoreductant to achieve Z-selective alkyne semihydrogenation, which is particularly tolerant of Lewis-basic functional groups often found in complex drug-like molecules. chemrxiv.org
Biocatalysis: Ene-reductases (EREDs) have been shown to catalyze the selective bioreduction of electron-deficient alkynes, and in the case of cyanoalkynes, produce (Z)-alkenes with high stereoselectivity. researchgate.net
Table 4: Comparison of Catalysts for Alkyne Semireduction to (Z)-Alkenes
| Catalyst/Reagent System | Hydrogen Source | Key Advantages | Reference |
|---|---|---|---|
| Pd/CaCO₃, Pb(OAc)₂ (Lindlar Catalyst) | H₂ gas | Well-established, reliable for many substrates. | youtube.com |
| Manganese Pincer Complex | H₂ gas | Air and moisture stable, high chemo- and stereoselectivity. | organic-chemistry.org |
| Pd(OAc)₂ / Ligand | Formic acid or DMF/KOH | Avoids use of flammable H₂ gas, excellent selectivity. | organic-chemistry.org |
| Organic Photoreductant | N/A (light-mediated) | Tolerant of Lewis-basic functional groups, high Z-selectivity. | chemrxiv.org |
Chiral Pool and Asymmetric Synthesis Routes to this compound
The hydroxyl group at the C4 position of this compound represents a stereocenter, making the synthesis of single enantiomers a key objective for applications in life sciences and materials chemistry.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. rsc.org For example, a synthesis could commence from a chiral building block like (S)- or (R)-propylene oxide, or an amino acid like L- or D-alanine. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the C4 alcohol in the final product. A hypothetical route could involve the ring-opening of a chiral epoxide with a propargyl nucleophile, followed by chain extension and subsequent formation of the (Z)-alkene moiety using the methods described in section 2.2.
Asymmetric Synthesis: This strategy involves creating the chiral center during the synthesis using a chiral catalyst or reagent. A powerful approach to establishing the stereochemistry at C4 would be the asymmetric addition of an organometallic nucleophile to an aldehyde. Specifically, the enantioselective addition of a propargyl or an allenyl metal species to but-3-enal, or the addition of a (Z)-pent-2-enylmetal reagent to propynal, could be catalyzed by a chiral ligand-metal complex. For instance, methodologies for the catalytic enantioselective addition of alkylzirconium reagents to aldehydes have been developed using chiral titanium-diol complexes, providing access to chiral secondary alcohols with high enantiomeric excess. nih.gov Adapting such a system for the addition of an alkynylzirconium species to an appropriate enal would be a direct and efficient route to enantiomerically enriched this compound.
Exploration of Novel Precursors and Retrosynthetic Pathways for this compound
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into more readily accessible precursors. The key bond formations to consider are the carbon-carbon bond between C4 and C5, and the stereoselective formation of the Z-alkene.
A primary disconnection can be made at the C4-C5 single bond, which connects the chiral propargylic alcohol moiety to the vinyl group. This bond can be retrosynthetically cleaved, leading to two key synthetic fragments: a nucleophilic propargyl alcohol equivalent and an electrophilic vinyl halide. This approach is advantageous as it allows for the independent synthesis and subsequent coupling of two less complex molecules, with the potential for high stereochemical control.
This retrosynthetic approach identifies two primary precursors:
Precursor A: A metallated derivative of 1-butyn-3-ol . The chirality at C4 of the target molecule can be introduced at this stage through asymmetric synthesis of the propargylic alcohol.
Precursor B: (Z)-1-bromo-pent-2-ene . The Z-geometry of the double bond must be pre-established in this precursor to ensure its transfer to the final product.
The proposed forward synthesis would then involve the coupling of these two precursors.
Synthesis of Precursor A: Chiral 1-Butyn-3-ol Derivatives
The enantioselective synthesis of chiral propargylic alcohols is a well-established field in organic synthesis. chemspider.com One of the most effective methods is the asymmetric addition of a metal acetylide to an aldehyde. nih.govthieme-connect.de In the context of synthesizing a precursor for this compound, the addition of a protected acetylene (B1199291) nucleophile to acetaldehyde (B116499) would yield the desired chiral 1-butyn-3-ol framework.
A prominent method for this transformation is the Carreira asymmetric alkyne addition, which utilizes a zinc triflate catalyst in the presence of a chiral ligand, such as (+)-N-methylephedrine. thieme-connect.de This method is known for its high enantioselectivity across a range of aliphatic aldehydes and alkynes. thieme-connect.de
| Catalyst System | Chiral Ligand | Aldehyde | Alkyne | Typical Enantiomeric Excess (ee) |
| Zn(OTf)2 | (+)-N-methylephedrine | Acetaldehyde | Trimethylsilylacetylene | >95% |
The resulting chiral propargylic alcohol can then be converted into a suitable nucleophile for the subsequent coupling reaction. This typically involves deprotonation of the terminal alkyne with a strong base to form a metal acetylide, for example, a lithium or magnesium derivative. masterorganicchemistry.com
Synthesis of Precursor B: (Z)-1-bromo-pent-2-ene
The stereoselective synthesis of Z-alkenes is a critical aspect of this proposed pathway. nih.gov There are several reliable methods to achieve this, with the partial reduction of an alkyne being a common and effective strategy.
A plausible route to (Z)-1-bromo-pent-2-ene begins with pent-2-yn-1-ol. This starting material can undergo a stereoselective reduction of the triple bond to a Z-double bond. A standard method for this transformation is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere. researchgate.net This catalytic system is known to produce cis-alkenes with high selectivity.
Following the reduction to (Z)-pent-2-en-1-ol, the primary alcohol can be converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a phosphine. lookchem.com
| Reaction Step | Reagents and Conditions | Product | Key Feature |
| Alkyne Reduction | H2, Lindlar's Catalyst | (Z)-pent-2-en-1-ol | High Z-selectivity |
| Bromination | PBr3, Et2O | (Z)-1-bromo-pent-2-ene | Conversion of alcohol to bromide |
Coupling of Precursors and Formation of this compound
With the two key precursors in hand, the final step is their coupling to form the target molecule. The metallated derivative of chiral 1-butyn-3-ol (Precursor A) can act as a nucleophile, displacing the bromide from (Z)-1-bromo-pent-2-ene (Precursor B) in a substitution reaction. masterorganicchemistry.com
This type of coupling, involving an sp-hybridized carbon nucleophile and an allylic halide, is a well-established method for carbon-carbon bond formation. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). The stereochemical integrity of the Z-double bond in the vinyl bromide is expected to be maintained throughout this process.
Recent advances in cross-coupling reactions, such as those catalyzed by copper or palladium, could also be explored for this transformation, potentially offering milder reaction conditions and improved yields. acs.org
Reactivity and Mechanistic Studies of Z Non 6 En 1 Yn 4 Ol
Chemical Transformations Involving the Terminal Alkyne Functionality
The terminal alkyne in (Z)-Non-6-en-1-yn-4-ol is a versatile handle for carbon-carbon bond formation and functional group introduction. The acidic proton of the terminal alkyne can be readily deprotonated to form a metal acetylide, which can then participate in various coupling reactions.
Common transformations include:
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex enyne structures.
Glaser Coupling: Copper-mediated oxidative homocoupling to yield symmetric 1,3-diynes.
Hay Coupling: A variation of the Glaser coupling using a TMEDA ligand.
Cadiot-Chodkiewicz Coupling: Reaction with a 1-bromoalkyne to produce unsymmetrical diynes.
Addition Reactions: The triple bond can undergo hydration, hydrohalogenation, and other addition reactions, often with specific regioselectivity.
The specific outcomes of these reactions are highly dependent on the chosen catalysts and reaction conditions.
Table 1: Representative Reactions of the Terminal Alkyne
| Reaction Name | Reagents | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne |
| Glaser Coupling | Cu(I) or Cu(II) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-diyne |
| Hay Coupling | CuCl, TMEDA, O₂ | Symmetrical 1,3-diyne |
| Cadiot-Chodkiewicz | 1-Bromoalkyne, Cu(I) salt, Base | Unsymmetrical 1,3-diyne |
Reactions of the (Z)-Configured Olefin Moiety
The (Z)-configured double bond offers another site for selective functionalization. The stereochemistry of the olefin can direct the outcome of certain reactions and can be a source of stereoisomerism in the products.
Key reactions involving the olefin moiety include:
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide. The stereochemistry of the product can often be controlled.
Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) to yield a diol. Syn-dihydroxylation is typically observed.
Hydrogenation: Selective reduction of the double bond in the presence of the alkyne can be achieved using specific catalysts like Lindlar's catalyst, although controlling selectivity can be challenging.
Metathesis: Olefin metathesis reactions, such as cross-metathesis with other alkenes, can be used to elaborate the carbon skeleton.
Derivatization Strategies at the Hydroxyl Group of this compound
The secondary hydroxyl group is a key site for derivatization, which can be used to protect the alcohol during other transformations or to introduce new functional groups that can participate in subsequent reactions.
Common derivatization strategies include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
Etherification: Formation of ethers through reactions like the Williamson ether synthesis.
Protection: The alcohol can be protected with various protecting groups, such as silyl (B83357) ethers (e.g., TMS, TBDPS), to prevent its reaction in subsequent steps. This is crucial for reactions involving the alkyne or olefin moieties that are sensitive to acidic protons.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using reagents like PCC or Swern oxidation.
Cascade and Rearrangement Reactions Initiated by this compound
The proximity of the different functional groups in this compound allows for the initiation of elegant cascade and rearrangement reactions, where multiple bonds are formed or broken in a single synthetic operation.
The propargylic alcohol moiety of this compound can undergo isomerization to form an allene. This transformation is a key step in many synthetic sequences and can be promoted by various reagents. researchgate.net The in-situ generation of allenes from stable propargyl precursors is a powerful strategy in organic synthesis. researchgate.net This process is often part of a larger cascade reaction. nih.gov For instance, a sequence involving a Sonogashira coupling followed by a propargyl-allenyl isomerization and an intramolecular cycloaddition has been reported for the synthesis of complex heterocyclic systems. researchgate.net The nature of the substituents on the starting material can dramatically affect the isomerization process. acs.org
This compound and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds. The hydroxyl group can act as an internal nucleophile, attacking one of the unsaturated functionalities after activation.
A notable example is the preparation of 4-allenyl-oxazolines from related 2-en-4-yn-1-ols. acs.org In this process, the hydroxyl group attacks an activated nitrile, followed by intramolecular ring closure and a subsequent propargyl/allenyl isomerization to yield the final heterocyclic product. acs.org This reaction proceeds through a nucleophilic attack of the OH functionality, cyclization, the isomerization, and finally protonation. acs.org Silyl enol ether Prins cyclization is another powerful method for forming substituted tetrahydropyran-4-ones, which involves the cyclization between a hydroxy silyl enol ether and an aldehyde. nih.gov
Table 2: Key Cascade/Rearrangement Reactions
| Reaction Type | Key Transformation | Resulting Structure |
| Propargyl/Allenyl Isomerization | Rearrangement of the alkyne-alcohol moiety | Allene |
| Oxazoline Formation | Intramolecular cyclization involving the OH group | 4-Allenyl-oxazoline acs.org |
| Prins Cyclization | Cyclization with an aldehyde | Substituted Tetrahydropyran-4-one nih.gov |
Reductive Deoxygenation Pathways and Enyne Formation from this compound
The removal of the hydroxyl group from this compound leads to the formation of a conjugated enyne system. Conjugated enynes are important building blocks in the synthesis of natural products and pharmaceuticals. researchgate.net A chemo- and regioselective direct reductive deoxygenation of 1-en-4-yn-3-ols to 1,4-enynes has been developed using a cooperative catalysis system of FeF₃ and TfOH. rsc.org This methodology provides an efficient route to pharmaceutically relevant 1,4-enynes and can also be applied to the deoxygenation of other alcohols. rsc.org
Spectroscopic and Advanced Analytical Research on Z Non 6 En 1 Yn 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. auremn.org.br Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and advanced 2D techniques, a complete and unambiguous assignment of the structure and stereochemistry of (Z)-Non-6-en-1-yn-4-ol can be achieved.
The ¹H NMR spectrum of this compound provides a wealth of information by mapping the chemical environment of every proton in the molecule. The spectrum is characterized by distinct signals whose chemical shift, integration, and multiplicity (splitting pattern) correspond to specific protons within the structure.
The terminal alkyne proton (H-1) typically appears as a triplet around δ 2.47 ppm. The proton on the alcohol-bearing carbon (H-4) is observed as a downfield triplet at approximately δ 4.31 ppm, shifted due to the electronegativity of the adjacent oxygen atom. The two olefinic protons (H-6 and H-7) resonate in the range of δ 5.42–5.59 ppm as a complex multiplet, with a coupling constant characteristic of a Z (cis) configuration. The methyl protons (H-9) of the terminal ethyl group are found upfield as a triplet at δ 0.96 ppm. The hydroxyl proton presents as a broad singlet, its position being variable depending on concentration and solvent.
Interactive Data Table: ¹H NMR Data for this compound
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-9 | 0.96 | t | 3H |
| OH | ~1.96 | br s | 1H |
| H-8 | 2.11 | p | 2H |
| H-5 | 2.30 | m | 2H |
| H-1 | 2.47 | t | 1H |
| H-4 | 4.31 | t | 1H |
| H-6, H-7 | 5.42-5.59 | m | 2H |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the carbon backbone. The spectrum for this compound shows nine distinct resonances.
The carbon atom bonded to the hydroxyl group (C-4) is found at approximately δ 61.6 ppm. The acetylenic carbons, C-1 and C-2, exhibit characteristic shifts around δ 72.9 ppm and δ 83.1 ppm, respectively. The two sp² hybridized carbons of the Z-alkene (C-6 and C-7) are located in the olefinic region of the spectrum, at approximately δ 134.8 ppm and δ 124.9 ppm. The terminal methyl carbon (C-9) gives a signal at the most upfield position, around δ 14.1 ppm.
Interactive Data Table: ¹³C NMR Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C-9 | 14.1 |
| C-8 | 20.6 |
| C-5 | 39.4 |
| C-4 | 61.6 |
| C-1 | 72.9 |
| C-2 | 83.1 |
| C-7 | 124.9 |
| C-6 | 134.8 |
To definitively establish the atomic connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For instance, a COSY spectrum would show a correlation between the olefinic protons (H-6/H-7) and the allylic protons at the C-5 and C-8 positions.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons, which is invaluable for piecing together the molecular structure, especially around quaternary carbons or heteroatoms.
The stereochemistry and preferred conformation of this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). beilstein-journals.org This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A strong NOE correlation between the olefinic protons H-6 and H-7 would provide definitive proof of the Z (cis) geometry of the double bond. These studies are essential for understanding the molecule's three-dimensional shape, which can influence its properties and reactivity. researchgate.net
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. amazonaws.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
The most prominent feature is a broad band in the region of 3300–3400 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. The terminal alkyne gives rise to two distinct signals: a sharp, strong absorption at approximately 3300 cm⁻¹ for the ≡C-H stretch and another absorption around 2120 cm⁻¹ for the C≡C triple bond stretch. The C=C stretch of the Z-alkene is typically observed around 1655 cm⁻¹. Finally, the sp³ C-H stretching vibrations from the methylene (B1212753) and methyl groups appear just below 3000 cm⁻¹.
Interactive Data Table: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3300 (sharp) | ≡C-H stretch | Terminal Alkyne |
| ~2120 | C≡C stretch | Alkyne |
| ~1655 | C=C stretch | Z-Alkene |
| 2850-2960 | C-H stretch | Alkane (sp³) |
Mass Spectrometry (MS) in Molecular Formula Determination and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and formula of a compound. For this compound (molecular formula C₉H₁₄O), the calculated molecular weight is 138.21 g/mol . High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision (e.g., 138.1045), allowing for the unambiguous confirmation of the elemental composition.
The mass spectrum typically shows the molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern provides further structural clues. Common fragmentation pathways for this molecule would include the loss of a water molecule ([M-H₂O]⁺) from the alcohol, resulting in a peak at m/z = 120, and cleavage of the bonds adjacent to the carbinol center. This technique is also instrumental in monitoring chemical reactions by tracking the consumption of reactants and the formation of the desired product in real-time. amazonaws.com
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from reaction byproducts, the assessment of its chemical and isomeric purity, and the resolution of its enantiomers. The selection of a specific method is dictated by the analytical goal, whether it is confirming the volatile profile, quantifying purity, or isolating stereoisomers.
Gas Chromatography (GC) for Volatile Profile Analysis
Gas chromatography (GC) is a primary technique for analyzing volatile and thermally stable compounds such as this compound. purdue.edutruman.edu It is particularly effective for monitoring the progress of synthesis reactions and for assessing the purity of the final product by identifying volatile impurities. The compound's volatility is sufficient for GC analysis, typically performed with a flame ionization detector (FID), which offers high sensitivity for organic compounds. nih.gov
The choice of the GC column's stationary phase is critical. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5), would separate compounds primarily based on their boiling points. For more complex mixtures containing polar impurities, a polar stationary phase (e.g., Carbowax or DB-WAX) would provide enhanced separation by exploiting differences in polarity and hydrogen-bonding capabilities. Given the presence of the hydroxyl group, a polar column is often preferred for better peak shape and resolution of related alcoholic compounds. nih.gov
A typical GC analysis would involve optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve baseline separation of all components in the sample matrix.
Table 1: Representative GC Parameters for Volatile Alcohol Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX) | Provides high-resolution separation for polar analytes like alcohols. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. purdue.edu |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 230 °C at 10 °C/min | Separates compounds based on a gradient of boiling points and polarities. |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive and linear response for hydrocarbon-containing compounds. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing high-concentration samples. |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound, particularly for separating it from non-volatile impurities and geometric isomers (e.g., the E-isomer). A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which limits detection sensitivity with standard UV detectors. To overcome this, derivatization with a UV-active agent can be employed, or alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be used. nih.govwaters.com
Both normal-phase and reversed-phase HPLC can be applied.
Reversed-Phase HPLC: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). It is effective for general purity assessment and separating the target compound from more polar or less polar impurities.
Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), this mode can be particularly effective for separating geometric isomers, such as the (Z) and (E) forms of Non-6-en-1-yn-4-ol.
The separation of geometric isomers is based on subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase. nih.gov
Table 2: Illustrative HPLC Conditions for Isomeric Separation
| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |
|---|---|---|
| Column | Silica (B1680970) or Cyano (CN) bonded phase; 250 x 4.6 mm, 5 µm | C18 bonded phase; 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (B130326) (95:5 v/v) | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) | Ambient or controlled (e.g., 30 °C) |
| Detector | UV (if derivatized) or Refractive Index (RID) | UV (if derivatized) or Refractive Index (RID) |
Chiral Chromatography for Enantiomeric Resolution of this compound
The hydroxyl group at the C4 position of this compound creates a chiral center, meaning the compound exists as a pair of enantiomers. Distinguishing and separating these enantiomers is crucial, as they may exhibit different biological activities. Chiral chromatography is the most direct and widely used method for this purpose. nih.gov
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for resolving a wide range of chiral alcohols. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing the separation. mdpi.com
An alternative, though less direct, method involves derivatizing the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. libretexts.org
Table 3: Typical Chiral Chromatography Parameters for Enantiomeric Resolution
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Provides stereoselective interactions for enantiomer separation. |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) | Optimizes the chiral recognition and elution of enantiomers. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the analysis time and resolution; lower flow rates can improve resolution. |
| Temperature | Controlled (e.g., 20-25 °C) | Temperature can significantly affect enantioselectivity. |
| Detector | UV (if derivatized) or RID | Monitors the elution of the separated enantiomers. |
| Enantiomeric Excess (ee) | Calculated from peak areas of the two enantiomers | Quantifies the purity of one enantiomer over the other. |
Computational and Theoretical Chemistry of Z Non 6 En 1 Yn 4 Ol
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio calculations, provide a microscopic view of electron distribution and energy levels.
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting the ground state geometries and energies of molecules. A DFT study of (Z)-Non-6-en-1-yn-4-ol would involve optimizing the molecule's geometry to find its lowest energy conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
While no specific DFT studies for this compound are readily available, a hypothetical study would likely employ a functional such as B3LYP with a basis set like 6-31G* to achieve a balance between accuracy and computational cost. The results would provide the optimized Cartesian coordinates of each atom, from which the molecular geometry could be visualized and analyzed.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation
| Parameter | Value (Angstroms/Degrees) |
|---|---|
| C≡C Bond Length | ~1.20 Å |
| C=C Bond Length | ~1.34 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-C Bond Angle (alkyne) | ~178° |
| C-C-C Bond Angle (alkene) | ~122° |
| C-O-H Bond Angle | ~109° |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are not derived from actual published research on this compound.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of theory and can be used to calculate electronic properties with greater accuracy than DFT in some cases.
For this compound, ab initio calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and electronic transitions. Furthermore, these methods could provide a more accurate calculation of the molecule's total energy, ionization potential, and electron affinity. The absence of specific studies means that these electronic properties remain uncharacterized for this molecule.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a complex conformational landscape. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process allows for the identification of the global minimum energy conformation as well as other low-energy conformers and the energy barriers between them.
A detailed conformational analysis would reveal the preferred shapes of the molecule in different environments. This information is crucial for understanding its biological activity, if any, and its interactions with other molecules. Without dedicated research, the energy landscape of this compound remains unexplored.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as its oxidation, reduction, or participation in cycloaddition reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the activation energies.
This information provides a deep understanding of the reaction kinetics and selectivity. For instance, a theoretical study could determine whether a particular reaction proceeds via a concerted or stepwise mechanism. The lack of such investigations for this compound means that its reactivity from a mechanistic standpoint is not computationally understood.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, likely in a solvent box of water or another relevant solvent, would provide insights into its dynamic behavior, such as its conformational flexibility and solvent interactions over time.
These simulations could reveal how the molecule moves and changes shape at a given temperature, and how it forms hydrogen bonds with solvent molecules. This dynamic picture is essential for understanding how the molecule behaves in a real-world chemical or biological system. To date, no molecular dynamics simulation studies have been published for this compound.
Role of Z Non 6 En 1 Yn 4 Ol As a Synthetic Intermediate and Building Block
Precursor in the Total Synthesis of Complex Organic Molecules
Enynols are powerful precursors in the total synthesis of complex natural products due to their ability to undergo a variety of selective transformations. The presence of multiple reactive sites allows for the orchestrated construction of intricate molecular architectures. Synthetic chemists leverage the distinct reactivity of the alkene, alkyne, and alcohol functionalities to build complex carbon skeletons with high degrees of stereochemical control.
Key transformations involving enynol intermediates include:
Cycloisomerization Reactions: Transition metal catalysts, particularly those based on gold, platinum, and ruthenium, can effectively promote the cycloisomerization of enynes to form a wide range of carbocyclic and heterocyclic systems. These reactions are highly atom-economical and can generate significant molecular complexity in a single step.
Pauson-Khand Reaction: This reaction involves the cobalt-mediated cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. Enynols are excellent substrates for intramolecular Pauson-Khand reactions, providing a rapid entry to bicyclic systems commonly found in natural products.
Enyne Metathesis: Ring-closing enyne metathesis is a powerful tool for the synthesis of cyclic compounds. Depending on the catalyst and reaction conditions, different ring sizes and functionalities can be accessed.
The strategic incorporation of enynol building blocks has been instrumental in the successful synthesis of numerous complex natural products, demonstrating their importance in advancing the field of organic synthesis.
| Reaction Type | Catalyst/Reagent | Product Type | Significance in Total Synthesis |
| Cycloisomerization | Au(I), Pt(II), Ru(II) | Carbocycles, Heterocycles | Atom-economical formation of complex ring systems. |
| Pauson-Khand | Co₂(CO)₈ | Cyclopentenones | Rapid construction of bicyclic cores. |
| Enyne Metathesis | Grubbs, Schrock catalysts | Macrocycles, cyclic ethers | Formation of large rings and complex cyclic structures. |
Building Block for Novel Heterocyclic Architectures
The enynol motif is a privileged scaffold for the synthesis of a diverse range of heterocyclic compounds. The hydroxyl group can act as an internal nucleophile, participating in cyclization reactions with either the alkene or the alkyne, which can be activated by various reagents.
Common strategies for the synthesis of heterocycles from enynols include:
Oxidative Cyclization: The use of reagents like iodine or N-bromosuccinimide can induce the cyclization of enynols to form functionalized tetrahydrofurans and other oxygen-containing heterocycles.
Metal-Catalyzed Cyclizations: As mentioned earlier, gold and other transition metals can catalyze the intramolecular addition of the hydroxyl group to the alkyne or alkene, leading to the formation of a variety of heterocyclic rings. nih.gov
Radical Cyclizations: The generation of a radical at a suitable position in an enynol can initiate a cyclization cascade, providing access to complex heterocyclic systems.
The ability to selectively trigger cyclization at different points in the enynol structure allows for the synthesis of a wide variety of heterocyclic architectures, many of which are of interest in medicinal chemistry and materials science. openaccessjournals.comsciencescholar.us
Applications in the Synthesis of Natural Product Analogues (e.g., structurally related insect pheromones)
Unsaturated long-chain alcohols are common structural motifs in a variety of natural products, including insect pheromones. rsc.orgscielo.brnih.gov The specific geometry of the double bonds and the position of the hydroxyl group are often crucial for their biological activity. While there is no specific information linking "(Z)-Non-6-en-1-yn-4-ol" to insect pheromones, its structural features—a nine-carbon chain with unsaturation and a hydroxyl group—are characteristic of this class of compounds.
The synthesis of insect pheromones and their analogues often relies on the stereoselective construction of carbon-carbon double and triple bonds and the precise placement of functional groups. Enynol precursors would be valuable in this context as they provide handles for further elaboration and stereocontrolled transformations. For instance, the alkyne can be selectively reduced to either a (Z)- or (E)-alkene, providing access to different geometric isomers of a target pheromone. The hydroxyl group can be oxidized or derivatized to introduce further functionality.
The development of synthetic routes to analogues of natural products is crucial for structure-activity relationship studies and for the development of new pest management strategies. rsc.org The versatility of enynol building blocks makes them attractive starting materials for the synthesis of libraries of natural product analogues.
Exploration as a Monomer or Precursor in Polymer and Material Science
The presence of multiple polymerizable groups—the alkene and the alkyne—makes enynol compounds interesting candidates for the development of novel polymers and materials. The distinct reactivity of the double and triple bonds could allow for selective polymerization or for the creation of cross-linked materials with unique properties.
Potential applications of enynols in polymer and material science include:
Thiol-Ene/Thiol-Yne Click Chemistry: The alkene and alkyne functionalities are amenable to "click" reactions with thiols, which can be used for the synthesis of functional polymers and for surface modification. Thiol-ene photopolymerization is a method for forming ionogels. mdpi.com
Ring-Opening Metathesis Polymerization (ROMP): While the acyclic nature of "this compound" precludes its direct use as a ROMP monomer, related cyclic enol ethers are effective monomers for this type of polymerization. semanticscholar.org
Cross-linking Agents: The ability of the alkene and alkyne to participate in different polymerization reactions suggests that enynols could be used as cross-linking agents to create robust polymer networks.
The hydroxyl group adds another layer of functionality, allowing for the incorporation of the monomer into polyesters or polyurethanes, or for post-polymerization modification to tune the material's properties. While the exploration of enynols in this field is still emerging, their inherent functionality suggests significant potential.
Future Research Directions and Unexplored Avenues for Z Non 6 En 1 Yn 4 Ol
Development of More Sustainable and Efficient Synthetic Routes
The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For (Z)-Non-6-en-1-yn-4-ol, a primary research focus will be the establishment of sustainable and efficient synthetic routes. Current synthetic strategies for similar enynol structures often rely on multi-step sequences, stoichiometric reagents, and challenging purifications.
Future research should prioritize the development of catalytic, atom-economical methods. This could involve exploring novel transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton in a convergent manner. Furthermore, the use of enzymatic or chemoenzymatic approaches could offer highly selective and environmentally friendly alternatives for the synthesis of this chiral molecule. The development of one-pot or tandem reaction sequences that minimize intermediate isolation steps would also represent a significant advancement in the efficient production of this compound.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Cross-Coupling | High atom economy, potential for stereocontrol | Catalyst development, substrate scope, functional group tolerance |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering, process optimization |
| One-Pot/Tandem Reactions | Reduced waste, time, and resource efficiency | Reaction compatibility, catalyst sequestration |
Investigation of Unprecedented Reactivity and Catalytic Transformations
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The interplay between the alkene, alkyne, and alcohol moieties could lead to novel intramolecular cyclizations, rearrangements, and addition reactions.
A significant avenue of research will be the exploration of its reactivity under various catalytic conditions. For instance, gold or platinum catalysis could initiate cycloisomerization reactions to afford complex heterocyclic or carbocyclic scaffolds. The terminal alkyne provides a handle for various transformations, including click chemistry, Sonogashira coupling, and C-H activation. The secondary alcohol can direct reactions or be transformed into other functional groups, further expanding the synthetic utility of the molecule. Investigating the diastereoselectivity of reactions involving the chiral center at C-4 will also be a critical area of study.
Advanced Characterization Techniques for Real-time Monitoring and In Situ Studies
To fully understand the reaction mechanisms and optimize synthetic protocols, the application of advanced characterization techniques will be crucial. Real-time monitoring of reactions involving this compound using techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable kinetic and mechanistic data.
These techniques allow for the observation of transient intermediates and the rapid screening of reaction conditions, accelerating the discovery of novel transformations. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization (ESI) and cold spray ionization (CSI), could be employed to detect and characterize reactive intermediates in catalytic cycles involving this enynol.
Computational Design and Prediction of Novel Derivatives and Reactions
Computational chemistry offers a powerful tool for predicting the reactivity of this compound and designing novel derivatives with desired properties. researchgate.net Density functional theory (DFT) calculations can be used to model reaction pathways, predict the stereochemical outcomes of reactions, and understand the electronic structure of the molecule.
These computational studies can guide experimental work by identifying promising reaction conditions and predicting the feasibility of new transformations. nih.gov Moreover, computational screening of virtual libraries of derivatives of this compound could identify candidates with specific electronic or steric properties for applications in materials science or as ligands in catalysis.
Potential in Bio-Inspired Synthesis and Mechanistic Biological Studies (non-clinical)
The structural motifs present in this compound are found in a variety of natural products with interesting biological activities. This opens up avenues for its use as a building block in the bio-inspired synthesis of complex natural products. nih.govrsc.orgnih.gov Such synthetic efforts can provide access to rare natural products and their analogs for biological evaluation.
In the realm of non-clinical mechanistic biological studies, this compound and its derivatives could serve as valuable chemical probes. The alkyne functionality allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling the study of biological processes. For example, appropriately functionalized derivatives could be used to investigate enzyme-substrate interactions or to identify the cellular targets of bioactive small molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
